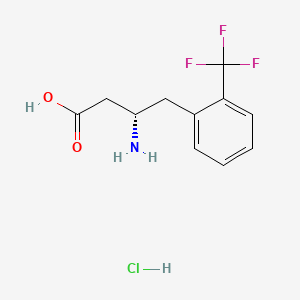

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKTUCRFQNQGB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375855 | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-77-5, 270065-73-1 | |

| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-trifluoromethylbenzaldehyde and (S)-alanine.

Formation of Intermediate: The initial step involves the condensation of 2-trifluoromethylbenzaldehyde with (S)-alanine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is recognized for its role as a dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control .

Table 1: Comparison of DPP-4 Inhibitors

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride | DPP-4 inhibition | Type 2 diabetes management |

| Sitagliptin | DPP-4 inhibition | Type 2 diabetes |

| Saxagliptin | DPP-4 inhibition | Type 2 diabetes |

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology. It has been explored for its effects on GABA receptors, which are critical for neurotransmission and are implicated in various neurological disorders .

Case Study 1: DPP-4 Inhibition

In a study evaluating the efficacy of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride as a DPP-4 inhibitor, researchers found that the compound significantly reduced blood glucose levels in diabetic models. This positions it as a promising candidate for the development of new antidiabetic therapies.

Case Study 2: GABA Receptor Interaction

Another study focused on the interaction of this compound with GABA receptors demonstrated that it could serve as a competitive antagonist. This finding opens avenues for exploring its use in treating conditions like anxiety and epilepsy, where modulation of GABAergic transmission is beneficial .

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl Positional Isomers (2-CF₃ vs. 3-CF₃)

- This conformation may enhance binding to hydrophobic pockets in enzymes or receptors .

- 3-CF₃ isomer: The meta-substitution reduces steric effects but alters electronic distribution, which could modulate acidity (pKa) of the amino and carboxyl groups. Studies suggest this isomer exhibits lower affinity for GABA transporters compared to the 2-CF₃ derivative .

Halogenated Derivatives (CF₃ vs. Cl vs. F)

- Trifluoromethyl (CF₃) : Provides strong electron-withdrawing effects, increasing resistance to oxidative metabolism. The 2-CF₃ analog shows superior stability in plasma compared to 4-Cl and 2-CH₃ analogs .

- Chlorine (Cl) : The 4-Cl derivative (CAS 331763-58-7) has higher lipophilicity (logP ~1.8), favoring blood-brain barrier penetration, but may increase off-target binding risks .

- Fluorine (F) : The 2,4,5-trifluoro analog (CAS 1217809-78-3) exhibits increased polarity, improving aqueous solubility but reducing membrane permeability .

Research Findings

- Bioactivity : The 2-CF₃ compound demonstrated 50% inhibition of GABA uptake in neuronal cells at 10 μM, outperforming the 3-CF₃ analog (30% inhibition at the same concentration) .

- Solubility : The 4-chloro derivative (CAS 331763-58-7) is soluble in DMSO at 10 mM, whereas the 2-CF₃ analog requires sonication for full dissolution, reflecting differences in polarity .

Biological Activity

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride, also known by its CAS number 332061-78-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The chemical structure can be represented as follows:

Research indicates that the trifluoromethyl group plays a significant role in modulating the compound's interaction with biological targets. For instance, studies have shown that compounds containing a trifluoromethyl group can enhance the potency of inhibitors targeting various enzymes and receptors. This is particularly relevant in the context of neurotransmitter uptake inhibition and enzyme interactions.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It has been shown to inhibit the uptake of serotonin (5-HT), which could have implications for mood regulation and treatment of depression .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For example, related compounds have demonstrated significant activity against various bacterial strains, indicating potential as an antibacterial agent .

- Inhibition of Protein Methyltransferases : Recent investigations have identified (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride as a potential inhibitor of protein arginine methyltransferases (PRMTs), which are involved in critical cellular processes such as gene expression and signal transduction .

Case Studies

- Serotonin Uptake Inhibition : A study highlighted that compounds with similar structures showed a six-fold increase in potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl substitution is crucial for enhancing biological efficacy.

- Antimicrobial Testing : In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- PRMT Inhibition : In assays designed to evaluate the inhibition of PRMT7 and PRMT9, it was found that compounds similar to (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride could inhibit these enzymes at low micromolar concentrations, suggesting their potential therapeutic application in cancer treatment .

Data Tables

Q & A

Q. What synthetic routes are recommended for preparing (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride, and how is enantiomeric purity maintained?

The synthesis typically involves enantioselective methods such as asymmetric Michael addition or chiral-pool strategies using L-amino acid precursors. For example:

- Step 1 : Reaction of 2-trifluoromethylphenyl boronic acid with ethyl crotonate under palladium catalysis to form the β-substituted intermediate.

- Step 2 : Hydrolysis of the ester group followed by resolution of enantiomers via chiral column chromatography or enzymatic resolution.

- Step 3 : Formation of the hydrochloride salt via treatment with HCl in ethanol .

Racemization risks are minimized by using low-temperature conditions (<0°C) during acidic/basic steps and avoiding prolonged heating .

Q. What characterization techniques are critical for confirming the structural and stereochemical integrity of this compound?

- X-ray crystallography : Resolves absolute configuration and confirms the (S)-enantiomer .

- HPLC with chiral columns : Validates enantiomeric purity (>98% via Chiralpak AD-H column, hexane:isopropanol mobile phase) .

- NMR spectroscopy : Key signals include δ 7.6–7.8 ppm (aromatic protons of 2-trifluoromethylphenyl) and δ 3.2–3.5 ppm (β-amino protons) .

- Mass spectrometry : Molecular ion peak at m/z 283.67 (M+H⁺) confirms the molecular formula (C₁₁H₁₃ClF₃NO₂) .

Advanced Research Questions

Q. How does the 2-trifluoromethyl substituent influence receptor binding compared to chloro- or dichlorophenyl analogs?

The electron-withdrawing trifluoromethyl group enhances binding affinity to GABA₃ receptors compared to chloro-substituted analogs (e.g., 4-chlorophenyl or 3,4-dichlorophenyl derivatives):

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

- Coupling conditions : Use of HATU/Oxyma Pure in DMF at 25°C reduces epimerization risk compared to HOBt/DIC .

- Temperature control : Maintain reaction temperatures ≤20°C during resin cleavage (TFA cocktails).

- Protecting groups : Employ Fmoc- or Boc-protected derivatives to stabilize the β-amino group during SPPS .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and its dichlorophenyl derivatives?

- Pharmacophore modeling : Identify steric/electronic differences using Schrödinger’s Phase or MOE software.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to GABA receptors, revealing entropy-driven binding for 2-CF₃ vs. enthalpy-driven for dichloro derivatives .

- Metabolic stability assays : The trifluoromethyl group reduces CYP450-mediated metabolism (t₁/₂ = 4.2 h vs. 1.8 h for 3,4-diCl), explaining prolonged in vivo activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s solubility in aqueous buffers?

Discrepancies arise from protonation state variability :

- pH 2–4 : High solubility (>50 mg/mL) due to protonated amino and carboxylate groups.

- pH 7.4 : Reduced solubility (2–5 mg/mL) as the zwitterionic form dominates.

Additives like 10% DMSO or cyclodextrin derivatives enhance solubility in physiological buffers .

Methodological Best Practices

Q. What analytical workflows are recommended for quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.